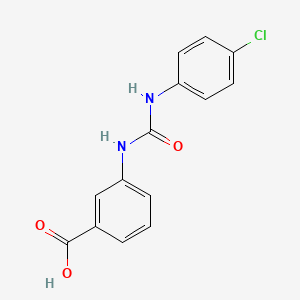

3-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOIC ACID

Description

Properties

IUPAC Name |

3-[(4-chlorophenyl)carbamoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c15-10-4-6-11(7-5-10)16-14(20)17-12-3-1-2-9(8-12)13(18)19/h1-8H,(H,18,19)(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVLALCHSFACLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate, which is then reacted with 3-aminobenzoic acid under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOIC ACID can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOIC ACID has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-(((4-chloroanilino)carbonyl)amino)benzoic acid, differing in substituent positions, functional groups, or molecular complexity. Key comparisons are summarized below:

Positional Isomers and Chlorinated Analogues

- 4-Amino-2-chlorobenzoic acid (CAS 2457-76-3) and 4-Amino-3-chlorobenzoic acid (CAS 2486-71-7): Both isomers retain the chlorobenzoic acid backbone but lack the carbamoyl-aniline substituent. Their molecular formula (C₇H₆ClNO₂) and mass (171.57 g/mol) are significantly smaller, reducing steric hindrance and altering solubility. The position of the chlorine atom (ortho vs. meta) influences electronic effects, with the meta-substituted variant showing higher acidity due to resonance stabilization of the carboxylate anion .

- 2-[(3-Chlorophenyl)carbamoyl]benzoic acid (CAS 5406-21-3): This compound features a carbamoyl-aniline group at the ortho position of the benzoic acid ring. Molecular mass (275.69 g/mol) is slightly lower due to fewer carbon atoms .

Functional Group Variations

- 4-Chloro-3-({[(3-chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid (CAS 532432-77-2): This analogue replaces the carbamoyl group with a thiocarbamoyl linkage and introduces a methoxy substituent. Molecular mass (399.25 g/mol) is higher due to additional chlorine and methoxy groups .

- 2-Amino-4-chloro-3-hydroxybenzoic acid (DrugBank ID DB04598): Substitution of the carbamoyl-aniline group with amino and hydroxy moieties alters hydrogen-bonding capacity. The hydroxy group increases solubility in polar solvents, while the amino group may enhance metal coordination properties. This compound’s molecular mass (201.6 g/mol) is markedly lower .

Complex Derivatives with Extended Substituents

- 2-({4-Chloro-3-[(cyclohexylamino)carbonyl]anilino}carbonyl)benzoic acid (CAS 925170-38-3): Incorporation of a cyclohexylamino group adds significant steric bulk and lipophilicity. The molecular formula (C₂₁H₂₁ClN₂O₄) and mass (399.86 g/mol) suggest enhanced membrane permeability but reduced aqueous solubility compared to the target compound .

- Molecular mass (317.775 g/mol) and extended alkyl chain may improve bioavailability in lipid-rich environments .

Biological Activity

3-(((4-Chloroanilino)carbonyl)amino)benzoic acid, a compound with potential therapeutic applications, has garnered attention due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 303.72 g/mol. The compound features a benzoic acid moiety with a chloroaniline substituent, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Chloroaniline Derivative | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| 3-Amino-4-chlorobenzoyl acid | A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |

| 2-(3-Amino-4-chlorobenzoyl)acid | HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It has been reported to inhibit pro-inflammatory cytokines in vitro, suggesting a role in mitigating inflammatory responses.

Case Study:

A study conducted on animal models with induced inflammation demonstrated that administration of the compound led to a significant reduction in markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Kinases: The compound may act as a kinase inhibitor, disrupting signaling pathways crucial for tumor growth.

- Induction of Apoptosis: It promotes programmed cell death in cancer cells through the activation of caspases.

- Modulation of Immune Response: By affecting cytokine production, it can enhance the immune system's ability to respond to tumors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(((4-chloroanilino)carbonyl)amino)benzoic acid, and what analytical techniques validate its purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions between 4-chloroaniline derivatives and activated benzoic acid precursors. Key steps include carbodiimide-mediated coupling (e.g., using EDC or DCC) to form the urea linkage. Purity is validated using thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for final purity assessment (>95% by HPLC) . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structural integrity by identifying characteristic peaks (e.g., carbonyl stretches at ~1650–1700 cm⁻¹ and aromatic proton resonances in NMR) .

Q. How can spectroscopic methods (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons appear as multiplet signals in the δ 6.5–8.5 ppm range, with distinct splitting patterns reflecting substitution on the benzene rings. The urea NH protons may appear as broad singlets (~δ 9–10 ppm) .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch), and ~1250 cm⁻¹ (C-N stretch) confirm functional groups .

Cross-referencing experimental spectra with computational predictions (e.g., density functional theory) enhances validation .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting points, solubility) of this compound across studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms, solvent impurities, or incomplete purification. Standardize protocols by:

- Recrystallization : Use a single solvent system (e.g., ethanol/water) to isolate a consistent crystalline form.

- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates to detect polymorphs .

- Solubility Studies : Conduct measurements in buffered solutions (pH 1–12) to account for ionization effects .

Q. How to design experiments assessing the environmental fate of this compound, considering degradation pathways and bioaccumulation potential?

- Methodological Answer :

- Abiotic Degradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions to simulate photolysis. Monitor degradation products via LC-MS .

- Biotic Degradation : Use microbial consortia from contaminated soil to assess metabolic breakdown. Quantify intermediates using GC-MS or isotope tracing .

- Bioaccumulation : Measure logP values experimentally (e.g., shake-flask method) or computationally (e.g., QSAR models) to predict partitioning in lipid-rich tissues .

Q. What advanced computational modeling approaches predict the interaction between this compound and biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes like 3-hydroxyanthranilate 3,4-dioxygenase (target in ). Validate with MD simulations to assess stability .

- QSAR Models : Train models on analogues with known bioactivity (e.g., anti-inflammatory EC50 values) to predict efficacy and toxicity .

Q. How should researchers address inconsistencies in reported NMR spectral data for this compound across different studies?

- Methodological Answer :

- Reproducibility Checks : Synthesize the compound using literature protocols and compare spectra under identical conditions (solvent, temperature, concentration) .

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign ambiguous peaks definitively .

- Collaborative Validation : Share raw data via platforms like NMRShiftDB to cross-validate assignments .

Q. What methodologies assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Incubate the compound at 40–80°C in buffers (pH 1–13) for 1–4 weeks. Analyze degradation products using UPLC-MS/MS .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at room temperature from accelerated stability data .

Q. What experimental approaches elucidate the mechanism of action of this compound in modulating biochemical pathways?

- Methodological Answer :

- Enzyme Inhibition Assays : Test activity against targets like cyclooxygenase-2 (COX-2) using fluorometric or colorimetric substrates .

- Gene Expression Profiling : Use RNA-seq or qPCR to identify differentially expressed genes in treated cell lines (e.g., cancer models) .

- Metabolomics : Track changes in metabolic intermediates (e.g., arachidonic acid derivatives) via LC-MS to map pathway modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.